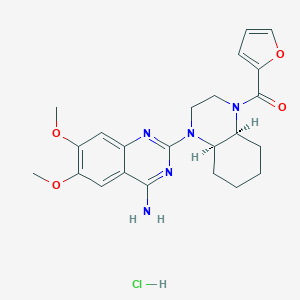

Cyclazosin hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O4.ClH/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18;/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26);1H/t16-,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDIDWRQDBIQBS-MCJVGQIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040453 | |

| Record name | Cyclazosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146929-33-1 | |

| Record name | Methanone, [(4aR,8aS)-4-(4-amino-6,7-dimethoxy-2-quinazolinyl)octahydro-1(2H)-quinoxalinyl]-2-furanyl-, hydrochloride (1:1), rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146929-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclazosin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146929331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclazosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLAZOSIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLN802138L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Quinazoline Derivatives in Adrenergic Pharmacology

The exploration of quinazoline (B50416) derivatives in adrenergic pharmacology represents a significant chapter in medicinal chemistry. nih.gov The quinazoline structure, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, was first synthesized in 1903. updatepublishing.comresearchgate.net However, its therapeutic potential, particularly concerning the cardiovascular system, began to be earnestly investigated much later. updatepublishing.com

The initial breakthrough for quinazolines in adrenergic pharmacology came with the synthesis of Prazosin (B1663645). acs.org This compound was among the first to demonstrate potent and selective antagonist activity at the α1-adrenoceptor. updatepublishing.comacs.org The discovery of Prazosin spurred extensive research into the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) scaffold, leading to the synthesis and pharmacological evaluation of a large number of derivatives by various research groups. iiarjournals.orgacs.org This research aimed to understand and optimize the interaction between these compounds and adrenergic receptors.

Structure-activity relationship (SAR) studies became fundamental in this field, elucidating the structural requirements for high affinity and selectivity. acs.orgnih.gov These studies revealed that the 4-amino-6,7-dimethoxyquinazoline nucleus is a critical pharmacophore for α1-adrenoceptor antagonists. acs.org Research indicated that protonation at the N-1 position of the quinazoline ring is crucial for the electrostatic interaction with the receptor. acs.orgwikipedia.org The nature of the substituent attached to the 2-position of the quinazoline ring was found to significantly influence the compound's affinity and selectivity for different α1-adrenoceptor subtypes. acs.orgwikipedia.org

This systematic exploration led to the development of other well-known quinazoline-based α1-blockers such as Doxazosin and Terazosin (B121538), which also feature a piperazine (B1678402) ring. scielo.brwikipedia.org The therapeutic value of these amino-quinazoline drugs was first established in the treatment of hypertension. scielo.br

Further research efforts focused on creating compounds with more specific receptor subtype selectivity. Cyclazosin (B161197) emerged from this line of investigation as a potent and selective antagonist for the α1B-adrenoceptor subtype. medchemexpress.cnacs.org Unlike earlier non-selective compounds, Cyclazosin demonstrated a 10 to 15-fold selectivity for α1B-adrenoceptors over the α1A subtype. medchemexpress.cnresearchgate.net However, it did not show selectivity between the cloned α1b and α1d-adrenoceptor subtypes. medchemexpress.cnresearchgate.net The development of Cyclazosin and other selective ligands has provided researchers with precise tools to probe the distinct physiological and pathological roles of individual adrenoceptor subtypes. nih.gov

Detailed Research Findings

The table below summarizes the binding affinity of Cyclazosin hydrochloride for various α1-adrenoceptor subtypes, as reported in pharmacological studies. The pKi value is the negative logarithm of the inhibition constant (Ki) and is a measure of the ligand's binding affinity for a receptor; a higher pKi value indicates a higher affinity.

| Compound | Receptor Subtype | pKi Value |

| Cyclazosin | α1B (or α1b) | 9.23 - 9.57 medchemexpress.cnresearchgate.net |

| α1A (or α1a) | 8.18 - 8.41 medchemexpress.cnresearchgate.net | |

| α1d | 9.28 medchemexpress.cnresearchgate.net |

The following table highlights key quinazoline derivatives and their significance in the historical development of adrenergic pharmacology.

| Compound | Key Structural Feature / Class | Significance in Adrenergic Pharmacology |

| Prazosin | 2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine updatepublishing.com | A pioneering potent and selective α1-adrenoceptor antagonist that established the therapeutic potential of the quinazoline scaffold. updatepublishing.comacs.org |

| Terazosin | Prazosin analogue with a tetrahydrofuran (B95107) ring instead of a furan (B31954) ring. wikipedia.org | An α1-adrenoceptor antagonist developed from the same quinazoline core. scielo.brnih.gov |

| Doxazosin | Piperazinyl quinazoline. nih.gov | An α1-adrenoceptor antagonist widely used in research to study quinazoline-induced apoptosis. iiarjournals.orgnih.gov |

| Alfuzosin | Lacks the piperazine ring common to other quinazolines. wikipedia.org | An α1-adrenoceptor antagonist with a distinct structure. nih.gov |

| Cyclazosin | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin-1-yl]furan-2-ylmethanone hydrochloride acs.org | A prazosin-related antagonist with high selectivity for the α1B-adrenoceptor subtype over the α1A subtype. medchemexpress.cnresearchgate.net |

Receptor Pharmacology and Molecular Interactions

Alpha-1 Adrenoceptor Subtype Selectivity and Binding Affinity Profiles

Cyclazosin (B161197) hydrochloride demonstrates marked selectivity in its binding to the different subtypes of the α1-adrenoceptor family. This selectivity is a key feature of its pharmacological character.

Radioligand binding studies have consistently shown that cyclazosin possesses a high affinity for α1-adrenoceptors. ebi.ac.uksigmaaldrich.com Notably, it displays a significant preference for the α1B-adrenoceptor subtype over the α1A and α1D subtypes. ebi.ac.uksigmaaldrich.com In binding assays with native and cloned α1-adrenoceptor subtypes, cyclazosin exhibited pKi values of 9.23-9.57 for the α1B subtype and 8.18-8.41 for the α1A subtype, indicating a 10- to 15-fold selectivity for α1B-adrenoceptors. ebi.ac.ukresearchgate.net

The enantiomers of cyclazosin show different binding profiles. The (+)-enantiomer, (+)-cyclazosin, is particularly potent and selective for the α1B-adrenoceptor, with studies showing a 40- to 90-fold selectivity for the α1B subtype relative to the α1A and α1D subtypes. merckmillipore.com Functional studies have also confirmed this selectivity, with (+)-cyclazosin showing a 13-fold and 38-fold selectivity for the α1B-adrenoceptor over the α1A- and α1D-subtypes, respectively. nih.gov However, some research has indicated that cyclazosin may not effectively distinguish between cloned α1b and α1d adrenoceptors, with reported pKi values being very similar (9.23 and 9.28, respectively). researchgate.netmedchemexpress.com A comprehensive study examining numerous compounds found that while many had high affinity, cyclazosin was among those with higher affinities than the commonly used nonselective α1-antagonist doxazosin. nih.govnih.gov

| Compound | Receptor Subtype | Binding Affinity (pKi) | Functional Antagonism (pA₂) | Reference |

|---|---|---|---|---|

| Cyclazosin | α1A | 8.18 - 8.41 | 7.75 (rat prostatic vas deferens) | ebi.ac.ukresearchgate.netnih.gov |

| Cyclazosin | α1B | 9.23 - 9.57 | 8.85 (rabbit thoracic aorta) | ebi.ac.ukresearchgate.netnih.gov |

| Cyclazosin | α1D | 9.28 (cloned) | 7.27 (rat aorta) | researchgate.netnih.gov |

| (+)-Cyclazosin | α1B | 9.68 (rat liver membranes) | 7.96 (rat spleen) | ebi.ac.uk |

Cyclazosin is characterized by its high specificity for α1-adrenoceptors. ebi.ac.uk Its binding affinity for other receptor types, such as α2-adrenoceptors, dopamine (B1211576) D2 receptors, and serotonin (B10506) 5-HT1A receptors, is significantly lower. ebi.ac.ukresearchgate.net The (+)-enantiomer of cyclazosin, in particular, demonstrates remarkable selectivity, with binding affinities for α2-adrenoceptors, 5-HT1A receptors, and D2 receptors that are 1100-fold, 19000-fold, and 12000-fold lower, respectively, than its affinity for the α1b-adrenoceptor. merckmillipore.com This high degree of selectivity makes (+)-cyclazosin a valuable research tool for isolating and studying α1B-adrenoceptor-mediated functions without the confounding effects of interacting with other monoamine receptors. merckmillipore.com

Functional Characterization of Adrenoceptor Antagonism

The antagonist properties of cyclazosin have been functionally characterized in various experimental systems, from isolated tissues to cell lines expressing specific receptor subtypes.

Functional studies in isolated tissues have largely supported the binding affinity data, confirming (+)-cyclazosin as a selective α1B-adrenoceptor antagonist. nih.gov In rabbit thoracic aorta, a preparation rich in α1B-adrenoceptors, (+)-cyclazosin effectively antagonized contractions induced by noradrenaline. nih.gov Similarly, it demonstrated antagonist activity at α1A-adrenoceptors in rat prostatic vas deferens and at α1D-adrenoceptors in rat aorta. nih.gov The pA2 values derived from these functional assays were 7.75 (α1A), 8.85 (α1B), and 7.27 (α1D), confirming a potent antagonist effect with selectivity for the α1B subtype. nih.gov

However, some discrepancies between binding data and functional assays have been reported. ebi.ac.ukresearchgate.net For instance, in studies using mouse spleen, which is considered an α1B-adrenoceptor preparation, (+)-cyclazosin showed low potency and did not function as a typical competitive antagonist. ebi.ac.ukresearchgate.net In addition to tissue preparations, binding assays have been conducted in cell lines, such as Chinese Hamster Ovary (CHO) cells, stably expressing full-length human α1A, α1B, or α1D-adrenoceptors to build a comprehensive understanding of its subtype affinity. nih.govresearchgate.net

Competitive antagonism occurs when an antagonist reversibly binds to the same site on a receptor as the agonist, preventing the agonist from binding and eliciting a response. uam.esderangedphysiology.com The inhibition caused by a competitive antagonist can be overcome by increasing the concentration of the agonist. uam.es

Studies have shown that (+)-cyclazosin acts as a competitive antagonist at α1A and α1D-adrenoceptors in rat tissues and at α1B-adrenoceptors in the rabbit thoracic aorta. nih.govtargetmol.com This is demonstrated by the parallel rightward shift of the agonist concentration-response curve in the presence of the antagonist, without a reduction in the maximum response. nih.gov This competitive mechanism is a key aspect of its characterization as a classical receptor blocker. nih.govtargetmol.com However, the observation that (+)-cyclazosin does not act as a competitive antagonist in the mouse spleen suggests that its mechanism of action may be tissue-dependent or that receptor characteristics in that specific preparation differ. ebi.ac.ukresearchgate.net

Structural Elucidation of Ligand-Receptor Complexes

The molecular basis for the high affinity and selectivity of cyclazosin for the α1B-adrenergic receptor (α1BAR) has been illuminated by the determination of the crystal structure of human α1BAR in complex with the inverse agonist (+)-cyclazosin. nih.govresearchgate.net This structural data provides critical insights into the specific ligand-receptor interactions.

The structure reveals that (+)-cyclazosin binds in a pocket that spans both the orthosteric binding site (OBS), where the natural ligand noradrenaline binds, and a unique secondary binding pocket. nih.govresearchgate.net This makes (+)-cyclazosin a "bitopic" ligand. nih.gov The ligand-binding pocket is defined by 25 different amino acid residues within the receptor. nih.gov

A crucial interaction is a charge-reinforced hydrogen bond between the protonated N1 atom of the ligand's quinazoline (B50416) ring and the side chain of aspartate D1253.32 in the receptor. nih.gov The dimethoxyquinazoline part of cyclazosin is situated within a hydrophobic patch formed by residues in transmembrane helices 6 and 7, including W3076.48, F3106.51, and L3146.55. nih.gov The structural analysis also identified residues A/L3.29 and L/Y6.55 as key determinants of selectivity between α1- and α2-adrenoceptors. nih.gov This detailed structural information is invaluable for the rational design of new, more selective α1B-adrenoceptor ligands. nih.govresearchgate.net

Crystallographic Analysis of Alpha-1B Adrenoceptor Bound with Cyclazosin

The crystal structure of the human α1B-adrenergic receptor in a complex with the inverse agonist (+)-cyclazosin has been successfully determined, providing significant insights into their interaction. researchgate.netnih.govethz.chwikipedia.org This structural elucidation was achieved through X-ray diffraction at a resolution of 2.87 Å. rcsb.org To facilitate crystallization, the receptor was fused to a DARPin crystallization chaperone. researchgate.netnih.govethz.ch

This high-resolution structure has been instrumental in identifying two unique secondary binding pockets within the α1B-AR. researchgate.netnih.gov These pockets are not present in other adrenoceptor subtypes and are crucial for understanding the selective recognition of ligands like cyclazosin. The detailed structural information serves as a foundation for the rational design of more selective and potent α1B-AR ligands. nih.gov

Molecular Determinants of Selective Ligand Recognition

The selectivity of cyclazosin for the α1B-adrenoceptor over other α1- and α2-adrenergic receptor subtypes is governed by specific molecular determinants within the ligand-binding pocket. nih.gov Structural comparisons between the α1B-AR and α2-ARs, aided by the construction of chimeric receptors, have pinpointed key amino acid residues responsible for this selectivity. researchgate.netnih.gov

Specifically, residues at positions 3.29 and 6.55 (using the Ballesteros-Weinstein numbering scheme) have been identified as critical determinants of ligand selectivity. researchgate.netnih.gov In the α1B-AR, these positions are occupied by Alanine (A) and Leucine (L) respectively. nih.gov The nature of these residues in the α1B-AR, compared to their counterparts in other adrenergic receptor subtypes, creates a unique chemical environment that favors the binding of cyclazosin. For instance, the corresponding residues in the α1A-AR are Isoleucine (I178^45.52) and Methionine (M292^6.55). acs.orguzh.ch

Further analysis of the α1B-AR structure bound to (+)-cyclazosin highlights the importance of non-conserved residues in conferring selectivity. nih.gov Besides A^3.29 and L^6.55, residues L^2.64, W^3.28, and V^45.52 in the α1B-AR are also implicated in its selective interaction with ligands. nih.gov The hydrophobic cis-octahydroquinoxaline moiety of cyclazosin is crucial for establishing interactions within the adrenoceptor, and its specific stereochemistry—(4aS,8aR)—is vital for α1B subtype selectivity. nih.gov Functional studies have confirmed that (+)-cyclazosin exhibits a 13-fold and 38-fold selectivity for the α1B-adrenoceptor over the α1A- and α1D-subtypes, respectively. nih.gov These molecular insights are pivotal for the development of novel therapeutic agents targeting the α1B-adrenoceptor with high specificity. nih.gov

Structure Activity Relationship Sar and Rational Design

Design and Synthesis of Cyclazosin (B161197) Analogues

The strategic design and synthesis of analogues of (+)-Cyclazosin, a potent α1B-adrenoceptor selective antagonist, have been central to refining its pharmacological properties. nih.gov Researchers have systematically modified various parts of the Cyclazosin scaffold, including the quinazoline (B50416) and octahydroquinoxaline moieties, as well as the furan (B31954) ring, to probe the structural requirements for optimal receptor interaction and selectivity. nih.govnih.gov

Modifications on Quinazoline and Octahydroquinoxaline Moieties

Modifications to the quinazoline and octahydroquinoxaline portions of the Cyclazosin molecule have yielded significant insights into their roles in α1-adrenoceptor binding. The hydrophobic cis-octahydroquinoxaline moiety is crucial for establishing interactions with the α1-adrenoceptors. nih.gov While extensive modifications on the quinazoline ring's 4-amino function have been explored, studies suggest that the nature of this substituent does not have a particularly pronounced effect on the binding affinity. For instance, the 4-N-dipropyl analogue of (+)-cyclazosin maintained the preferential affinity for the α1b-adrenoceptor and a similar selectivity profile to the parent compound. nih.gov

Conversely, alterations to the octahydroquinoxaline ring have been shown to substantially alter the selectivity profile of the compounds. nih.gov This highlights the critical contribution of this moiety to the selective recognition by the α1B-adrenoceptor subtype. The synthesis of these analogues typically involves multi-step reaction sequences, starting from commercially available precursors to construct the core heterocyclic systems, followed by the introduction of various substituents. mdpi.commdpi.com

Exploration of Substituents on Furan Ring and Isosteric Replacements

The 2-furoyl group of Cyclazosin has been a prime target for modification to enhance α1B-adrenoceptor selectivity. nih.gov Ligand-based pharmacophore models identified the furyl group as an important hydrophobic aromatic feature for the α1B-adrenoceptor pharmacophore. nih.gov In an effort to improve selectivity, a series of homochiral analogues of (+)-cyclazosin were synthesized by replacing the furyl group with various aliphatic or aromatic substituents. nih.gov

One notable success was the synthesis of (+)-metcyclazosin, the 5-methylfuryl derivative of (+)-cyclazosin. nih.gov This modification resulted in an 11-fold increase in the α1B/α1A selectivity ratio compared to the parent compound, demonstrating that even minor substitutions on the furan ring can significantly impact pharmacological selectivity. nih.govnih.gov Other isosteric replacements for the furan ring have also been investigated to explore the electronic and steric requirements at this position for optimal receptor binding. nih.gov

| Compound | Modification on Furan Ring | α1B/α1A Selectivity Ratio | Reference |

| (+)-Cyclazosin | 2-furoyl | 13 | nih.gov |

| (+)-Metcyclazosin | 5-methyl-2-furoyl | 148 | nih.gov |

Influence of Stereochemistry on Pharmacological Selectivity

The stereochemistry of the octahydroquinoxaline core in Cyclazosin analogues is a critical determinant of their pharmacological selectivity. nih.gov Studies comparing different enantiomeric pairs have unequivocally demonstrated that the (4aS,8aR) absolute configuration is essential for achieving maximum α1B-adrenoceptor selectivity. nih.gov This specific spatial arrangement of the cis-fused octahydroquinoxaline ring optimally satisfies the structural requirements for preferential interaction with the α1B-adrenoceptor subtype. nih.gov

In contrast, the (4aR,8aS) stereoisomers exhibit a different selectivity profile, with an ability to interact with both α1D and α1B adrenoceptors. nih.gov This underscores the profound impact of stereochemistry on the molecular recognition by different adrenoceptor subtypes. The synthesis of enantiomerically pure analogues is therefore a crucial aspect of developing highly selective α1B-adrenoceptor antagonists. nih.govijpsjournal.commdpi.com

| Stereochemistry | α1-Adrenoceptor Selectivity Profile | Reference |

| (4aS,8aR) | High selectivity for α1B-adrenoceptor | nih.gov |

| (4aR,8aS) | Interacts with both α1D and α1B adrenoceptors | nih.gov |

Computational Approaches in Ligand Design

Computational methods have played an increasingly important role in the rational design of Cyclazosin analogues with improved pharmacological profiles. nih.gov Molecular modeling and quantitative structure-activity relationship (QSAR) analyses have provided valuable insights into the molecular basis of ligand-receptor interactions and have guided the synthesis of more potent and selective compounds. nih.gov

Molecular Modeling Studies

Molecular modeling studies have been employed to generate hypotheses regarding the binding mode of Cyclazosin analogues to the α1B-adrenoceptor. nih.gov By constructing a molecular model of the α1B-adrenoceptor in complex with an antagonist like the benzyloxycarbonyl (4aS,8aR) analogue of (+)-cyclazosin, researchers have been able to identify key interactions at the binding site. nih.gov

These models suggest interactions between the exocyclic amino group on the quinazoline ring and specific amino acid residues within the receptor, such as Asp125 in transmembrane domain 3 (TM3). nih.gov Furthermore, aromatic-aromatic interactions between substituents on the ligand and residues like Phe334 in TM7 have been proposed. nih.gov The placement of the octahydroquinoxaline ring within a less conserved region of the receptor has been hypothesized to be a key factor contributing to the observed subtype selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

While specific QSAR studies focused solely on Cyclazosin hydrochloride were not prominently detailed in the provided search results, the principles of QSAR are highly relevant to the rational design of its analogues. QSAR analyses aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comijpras.com For Cyclazosin analogues, a QSAR model would correlate physicochemical properties (e.g., hydrophobicity, electronic effects, steric parameters) of the different substituents on the quinazoline, octahydroquinoxaline, and furan moieties with their α1B-adrenoceptor affinity and selectivity. Such models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process.

Preclinical Pharmacological Efficacy Studies

In Vitro Models for Functional Assessment

Functional studies in isolated animal tissues have been instrumental in characterizing the pharmacological profile of (+)-cyclazosin hydrochloride as a competitive antagonist at α1-adrenoceptor subtypes. These assays measure the ability of the compound to inhibit contractions induced by α1-adrenoceptor agonists, such as noradrenaline.

In experiments using rat tissues, (+)-cyclazosin demonstrated competitive antagonism at α1A-adrenoceptors in the prostatic vas deferens and at α1D-adrenoceptors in the aorta. nih.gov The antagonist potency, expressed as a pA2 value, was 7.75 for the α1A-subtype and 7.27 for the α1D-subtype. nih.gov A separate investigation reported pKa/pA2 values of 7.78 for α1A/L-adrenoceptors in rat small mesenteric artery and 7.96 for α1B-adrenoceptors in rat spleen. nih.gov However, in the rat aorta, a tissue also expressing α1B-adrenoceptors, a lower potency of 6.86 was observed. nih.gov

Studies utilizing rabbit thoracic aorta, a classical preparation for studying α1B-adrenoceptor function, showed that (+)-cyclazosin competitively antagonized noradrenaline-induced contractions with a high pA2 value of 8.85. nih.gov In contrast, its affinity for the α1L-adrenoceptor subtype in the same species was markedly lower, with pA2 values in the range of 6.75–7.09. nih.gov

These functional assay results confirm that (+)-cyclazosin is a selective α1B-adrenoceptor antagonist. nih.gov The compound exhibits a 13-fold selectivity for the α1B-adrenoceptor over the α1A-subtype and a 38-fold selectivity over the α1D-subtype. nih.gov Furthermore, a significant selectivity for α1B-adrenoceptors relative to the α1L-subtype was also demonstrated. nih.gov While most functional data support its α1B-selectivity, some discrepancies have been noted, as one study found that in functional tissues, (+)-cyclazosin did not behave as a selective α1B-adrenoceptor antagonist in contrast to results from radioligand binding experiments. nih.gov

Table 1: Functional Antagonist Potency (pA2) of (+)-Cyclazosin in Isolated Tissues

| Tissue Preparation | Species | Target Receptor | pA2 Value | Reference |

| Prostatic Vas Deferens | Rat | α1A | 7.75 | nih.gov |

| Aorta | Rat | α1D | 7.27 | nih.gov |

| Small Mesenteric Artery | Rat | α1A/L | 7.78 | nih.gov |

| Spleen | Rat | α1B | 7.96 | nih.gov |

| Aorta | Rat | α1B | 6.86 | nih.gov |

| Thoracic Aorta | Rabbit | α1B | 8.85 | nih.gov |

| Thoracic Aorta | Rabbit | α1L | 6.75-7.09 | nih.gov |

As a G protein-coupled receptor (GPCR) antagonist, cyclazosin (B161197) hydrochloride exerts its effects by blocking the intracellular signaling cascades initiated by agonist binding to α1B-adrenoceptors. The α1-adrenoceptor subtypes are known to couple to various effector enzymes through heterotrimeric G-proteins, leading to the generation of intracellular second messengers. nih.gov

All α1-adrenoceptor subtypes, including the α1B subtype, have been shown to couple to the Gαq family of G-proteins. bio-rad.com Activation of this pathway stimulates phospholipase C (PLC), which catalyzes the breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov By acting as an antagonist at the α1B-adrenoceptor, cyclazosin is understood to inhibit the PLC/IP3/DAG signaling cascade.

Beyond the canonical PLC pathway, α1B-adrenoceptors can engage other signaling networks. Stimulation of the α1B-adrenoceptor can result in the activation of phospholipase A2. nih.govtandfonline.com In certain cell types, α1B-adrenoceptor activation also leads to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, specifically the ERK and p38 cascades, which are involved in regulating cellular growth. nih.govtandfonline.comqiagen.com Therefore, antagonism by cyclazosin would be expected to attenuate these downstream signaling events. The specific coupling of α1-adrenoceptors to various signal transduction mechanisms can be cell-type specific, allowing for a diversity of physiological responses. nih.gov

In Vivo Investigations in Animal Models

The micturition reflex is mediated by complex neural circuits in the brain, spinal cord, and peripheral ganglia. mdpi.com Spinal α1-adrenoceptors are involved in modulating bladder activity. nih.gov Systemically administered α1-adrenoceptor antagonists that can penetrate the central nervous system may influence these pathways, potentially inhibiting bladder contractions. nih.gov Studies involving the intrathecal administration of α1-adrenoceptor antagonists in animal models have demonstrated a capacity to suppress the micturition reflex, resulting in improved voiding frequency. mdpi.com While specific in vivo studies on the central or spinal effects of cyclazosin were not identified, its antagonist activity at α1B-adrenoceptors—a subtype expressed in the cerebral cortex—suggests a potential to modulate central adrenergic pathways. nih.gov

The lower urinary tract expresses multiple α1-adrenoceptor subtypes that regulate its function. einj.org The α1A-adrenoceptor is involved in the contraction of the prostate and other urinary tissues, while the α1D-adrenoceptor is predominantly expressed in the bladder detrusor, where its stimulation can lead to bladder instability and irritability. nih.gov The α1B-adrenoceptor is also expressed in the lower urinary tract. nih.gov

α1-adrenoceptor antagonists are known to affect bladder function. nih.gov For example, antagonists with combined α1A/α1D activity have been shown to decrease urinary frequency in rat models of bladder outlet obstruction. duke.edu While the precise functional role of the α1B-adrenoceptor in micturition is less defined than that of the α1A and α1D subtypes, its presence in bladder tissue suggests a potential role in modulating urinary function. As a selective α1B-adrenoceptor antagonist, cyclazosin hydrochloride's effects would be mediated through its interaction with this specific subtype within the complex regulatory network of the lower urinary tract.

Preclinical studies in animal models have established a role for the α1B-adrenoceptor in the renal regulation of fluid and electrolyte balance. Specifically, α1B-adrenoceptors have been shown to mediate renal tubular sodium and water reabsorption in rats. nih.gov Activation of these receptors promotes the retention of sodium and water. nih.gov Consequently, blockade of α1B-adrenoceptors by an antagonist like cyclazosin would be expected to inhibit this reabsorption, potentially leading to increased sodium (natriuresis) and water (diuresis) excretion.

Furthermore, α1-adrenoceptors located in specific brain regions, such as the dorsal raphe nucleus, have been implicated in the control of ingestive behaviors. frontiersin.org In fasted rats, activation of these central α-1 adrenoceptors can decrease water intake. frontiersin.org Antagonism of these receptors could therefore potentially influence the regulation of thirst and water consumption. Studies in rats on high-salt diets also suggest a functional involvement of α1B-adrenoceptors in the renal cortical vasculature under such conditions. researchgate.net

Pharmacokinetic and Pharmacodynamic Pk/pd Research Methodologies

General Principles and Research Frameworks in PK/PD Studies

The primary goal of PK/PD research is to establish a clear relationship between a compound's exposure (PK) and its pharmacological response (PD). This "exposure-response" relationship is a cornerstone of drug discovery and development. The research framework typically begins with in vitro assays and progresses to in vivo animal studies to build a comprehensive profile of the compound.

Initial research involves collecting in vitro pharmacological data, which for Cyclazosin (B161197) hydrochloride includes extensive characterization of its binding affinity and functional activity at various adrenergic receptors. This is followed by in vivo pharmacokinetic studies to understand how the compound is handled by a living system. The data from these distinct studies are then integrated using mathematical PK/PD models. These models are powerful tools that can simulate the time course of a drug's effect, help optimize study designs, reduce the number of animal studies required, and improve the translation of preclinical findings to potential clinical applications.

A key principle in this framework is understanding that the dose of a compound is merely a means to achieve a certain exposure level, and it is this exposure at the target site that drives the biological effect. Therefore, PK/PD studies are designed to investigate not just dose-effect relationships, but more granular concentration-effect relationships over time.

Methodologies for Investigating Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Compounds

ADME studies are essential for determining the viability of a research compound, as poor pharmacokinetic properties are a major cause of failure in drug development. These investigations can be conducted through a combination of in vitro, in vivo, and in silico (computational) methods. While specific, detailed ADME studies for Cyclazosin hydrochloride are not extensively documented in publicly available literature, the standard methodologies to characterize such a compound are well-established.

In the early stages of drug discovery, preclinical ADME profiling is performed to screen and select compounds with the most promising pharmacokinetic characteristics. This "fail early, fail cheap" strategy helps to eliminate non-viable candidates before significant resources are invested.

High-throughput in vitro assays are central to this initial profiling. Key methodologies include:

Absorption: To predict oral absorption, researchers use assays like the Caco-2 cell permeability assay, which models the human intestinal barrier. Another common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses a compound's ability to passively diffuse across a lipid membrane.

Distribution: The extent to which a compound binds to plasma proteins is a critical distribution parameter, as generally only the unbound fraction is pharmacologically active. This is typically measured using methods like equilibrium dialysis or ultrafiltration. Tissue distribution can be predicted initially and later confirmed in vivo using techniques like quantitative whole-body autoradiography (QWBA) in animal models, often involving a radiolabeled version of the compound.

Metabolism: Metabolic stability is a crucial factor. In vitro assays using liver microsomes, which contain many key drug-metabolizing enzymes, are standard for investigating the rate at which a compound is broken down. These studies help predict a compound's half-life and potential for first-pass metabolism in the liver.

Excretion: While primarily determined through in vivo studies that measure the compound in urine and feces, early in vitro transporter assays can help identify if a compound is a substrate for transporters involved in biliary or renal clearance.

Biotransformation, or drug metabolism, is the process by which the body chemically alters compounds, primarily to make them more water-soluble for easier excretion. This process is generally categorized into Phase I and Phase II reactions.

Phase I Reactions are functionalization reactions that introduce or unmask a polar functional group. These are most commonly oxidation, reduction, or hydrolysis reactions. The most important family of enzymes involved in Phase I metabolism is the Cytochrome P450 (CYP) superfamily, located mainly in the liver. To investigate a compound like this compound, researchers would typically incubate it with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4) to identify which specific enzymes are responsible for its metabolism. This is critical for predicting potential drug-drug interactions, where one compound might inhibit or induce the metabolism of another.

Phase II Reactions are conjugation reactions where an endogenous molecule is added to the compound or its Phase I metabolite. This further increases water solubility. Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation, each mediated by specific enzyme families (e.g., UGTs, SULTs). Identifying the metabolites of a research compound involves incubating it with liver fractions (like hepatocytes or S9 fractions) and then using analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to detect and identify the modified products.

Interplay of Pharmacokinetics and Pharmacodynamics in Research Design

The relationship between PK and PD is interdependent and forms the basis of rational drug development. A compound's pharmacokinetic profile directly influences its pharmacodynamic effects. For example, the time to reach maximum plasma concentration (Tmax) often correlates with the time of peak pharmacological effect, especially in cases of a direct PK/PD relationship.

Research on this compound provides a clear example of pharmacodynamic characterization. It is identified as a potent and selective α1B-adrenoceptor antagonist. Functional assays in isolated tissues from rats and rabbits have been used to quantify its antagonist activity, yielding pA2 values, a measure of antagonist potency. Binding assays have determined its affinity (pKi values) for various α1-adrenoceptor subtypes, confirming its selectivity.

A well-designed PK/PD study integrates these two data types. For this compound, a study would involve administering the compound to an animal model and taking serial measurements of both its concentration in plasma (PK) and a relevant biological response (PD), such as a change in blood pressure or contraction of specific smooth muscles. By plotting the concentration against the effect, researchers can build a model that describes this relationship, allowing them to predict the exposure needed to achieve a desired level of target engagement and therapeutic effect. This integrated approach is essential for selecting compounds and predicting their behavior in further studies.

Pharmacodynamic Data for (+)-Cyclazosin

This table presents key pharmacodynamic values for (+)-Cyclazosin from functional and binding studies, quantifying its antagonist potency and selectivity at different α1-adrenoceptor subtypes.

| Parameter | Receptor Subtype | Tissue/System | Value | Reference |

| pA2 (Functional Antagonism) | α1B | Rabbit Thoracic Aorta | 8.85 | |

| pA2 (Functional Antagonism) | α1A | Rat Prostatic Vas Deferens | 7.75 | |

| pA2 (Functional Antagonism) | α1D | Rat Aorta | 7.27 | |

| pKi (Binding Affinity) | α1B | Cloned Receptors | 9.23 - 9.57 | |

| pKi (Binding Affinity) | α1A | Cloned Receptors | 8.18 - 8.41 | |

| pKi (Binding Affinity) | α1D | Cloned Receptors | 9.28 |

Analytical Methods for Quantification in Research

High-Performance Liquid Chromatography (HPLC) based Methods

HPLC is a cornerstone of pharmaceutical analysis, offering the versatility to separate, identify, and quantify compounds in complex mixtures. For quinazoline (B50416) derivatives structurally related to cyclazosin (B161197) hydrochloride, such as prazosin (B1663645), HPLC methods have been successfully developed and validated, providing a framework for potential cyclazosin hydrochloride assays.

A typical HPLC method for a related compound involves a reversed-phase C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724), methanol) and an aqueous buffer. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. While specific HPLC methods for the quantification of this compound in biological matrices are not extensively detailed in publicly available literature, the principles of method development for structurally similar compounds are directly applicable.

For instance, a validated HPLC-UV method for the simultaneous determination of prazosin and polythiazide (B1678995) in human plasma utilized a C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer. ijpcbs.com The method demonstrated good linearity, precision, and accuracy, with a lower limit of quantification (LLOQ) of 5.0 ng/mL for prazosin. ijpcbs.com Such a method could be adapted for this compound by optimizing the mobile phase composition, pH, and detector wavelength to achieve adequate separation and sensitivity.

Table 1: Illustrative HPLC Parameters for Quinazoline Derivatives (Note: This table is based on methods for structurally similar compounds and serves as a potential starting point for this compound analysis.)

Click to view interactive data table

| Parameter | Example Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Internal Standard | A structurally similar compound (e.g., Prazosin) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the gold standard for bioanalytical assays due to its superior sensitivity, selectivity, and speed. eijppr.com This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. For the analysis of this compound, an LC-MS/MS method would offer significant advantages, particularly for quantifying low concentrations in complex biological matrices like plasma or urine.

The development of an LC-MS/MS method for this compound would involve optimizing several key parameters:

Ionization Source: Electrospray ionization (ESI) is commonly used for polar compounds like this compound.

Mass Spectrometry Parameters: This includes selecting the precursor ion (the protonated molecule [M+H]⁺) and suitable product ions for MRM transitions to ensure high selectivity and sensitivity.

Chromatographic Conditions: A suitable reversed-phase column (e.g., C18 or C8) and a mobile phase gradient of acetonitrile or methanol (B129727) with an acidic modifier (e.g., formic acid) would be optimized to achieve a sharp peak shape and good retention time.

Table 2: Potential LC-MS/MS Parameters for this compound Analysis (Note: This table is hypothetical and based on general principles of LC-MS/MS method development for similar small molecules.)

Click to view interactive data table

| Parameter | Potential Setting |

| LC Column | C18 (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| MRM Transition | To be determined experimentally (e.g., [M+H]⁺ → major fragment ion) |

| Internal Standard | Stable isotope-labeled cyclazosin or a structural analog |

Method Validation for Biological Matrices in Research Settings

The validation of any analytical method is crucial to ensure the reliability and reproducibility of the data generated. For bioanalytical methods used in research, validation is performed according to established guidelines to assess various parameters.

Addressing Matrix Effects in Quantification

Biological matrices such as plasma, serum, and urine are complex and contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. nih.gov This can lead to either ion suppression or enhancement, affecting the accuracy and precision of the quantification. nih.gov

Strategies to mitigate matrix effects include:

Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to remove interfering substances. nih.gov

Chromatographic Separation: Optimizing the HPLC method to separate the analyte from co-eluting matrix components is critical.

Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thereby providing accurate correction. nih.gov If a stable isotope-labeled IS is not available, a structural analog with similar physicochemical properties can be used.

The matrix effect is typically evaluated by comparing the response of the analyte in a post-extraction spiked sample with the response in a neat solution.

Sensitivity and Reproducibility in Biological Sample Analysis

Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov High sensitivity is crucial for pharmacokinetic studies where drug concentrations can be very low at later time points. LC-MS/MS generally offers superior sensitivity compared to HPLC-UV. bioanalysis-zone.com

Reproducibility is assessed by evaluating the precision and accuracy of the method.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision (repeatability) and inter-day precision (intermediate precision) are evaluated.

Accuracy refers to the closeness of the measured value to the true value. It is determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and is expressed as the percentage of the nominal concentration.

For a bioanalytical method to be considered reliable, the precision (CV) should typically be within ±15% (±20% at the LLLOQ), and the accuracy should be within 85-115% of the nominal value (80-120% at the LLOQ). ijpcbs.com

Table 3: Typical Validation Parameters and Acceptance Criteria for Bioanalytical Methods

Click to view interactive data table

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |

| Stability | Analyte stable under various storage and processing conditions |

Advanced Research and Development Outlook

Current Status in Drug Discovery and Development Pipeline for Related Compounds

The development pipeline for α1-adrenergic receptor antagonists is active, with several companies investigating new chemical entities for various therapeutic indications. researchandmarkets.com These efforts aim to improve upon existing non-selective α-blockers used for conditions like hypertension and benign prostatic hyperplasia (BPH). uzh.chacs.org The pipeline includes approximately 12+ companies developing over 12+ drugs targeting the alpha 1 adrenergic receptor. researchandmarkets.com

Key areas of development for related compounds include treatments for PTSD, septic shock, and ophthalmic disorders. innovationscns.compharmaceutical-technology.comstocktitan.net For instance, Prazosin (B1663645), a non-selective alpha-1 antagonist, is in Phase III trials for post-traumatic stress disorder (PTSD), particularly for addressing nightmares and sleep disturbances. innovationscns.comnih.gov Another area of active research is in benign prostatic hyperplasia, where α1A and α1D adrenoceptor antagonists are key mechanisms of action being explored. globaldata.com

| Compound/Drug Class | Therapeutic Area | Mechanism of Action | Development Phase | Key Companies |

|---|---|---|---|---|

| Alpha 1 Adrenergic Receptor Antagonists | General | Blockade of α1-adrenoceptors | Preclinical to Phase III | Tonix Pharmaceuticals, Opus Genetics, and others researchandmarkets.comstocktitan.net |

| Prazosin | Post-Traumatic Stress Disorder (PTSD) | α1-adrenergic receptor antagonist | Phase III innovationscns.comnih.gov | N/A |

| Phentolamine Ophthalmic Solution 0.75% | Ophthalmic Disorders (Dim Light Vision Disturbances) | Non-selective α1 and α2 adrenergic antagonist | Phase III stocktitan.net | Opus Genetics stocktitan.net |

| Various | Benign Prostatic Hyperplasia (BPH) | α1A/α1D Adrenergic Receptor Antagonist | Various | Multiple globaldata.com |

| Various | Septic Shock | Alpha 1 Adrenergic Receptor Antagonist | Phase II pharmaceutical-technology.com | Multiple pharmaceutical-technology.com |

Identification of Novel Selective Ligands and Pharmacological Probes for Adrenoceptors

The quest for highly subtype-selective ligands for adrenoceptors is a major focus of medicinal chemistry and pharmacology. The development of such compounds is critical to understanding the specific physiological and pathophysiological roles of each receptor subtype and to minimize side effects of therapeutic agents. amegroups.cnresearchgate.net Cyclazosin (B161197) hydrochloride exemplifies the success and continuing efforts in this area, particularly for the α1B-adrenoceptor.

Cyclazosin and its Analogs: (+)-Cyclazosin is recognized as one of the most selective antagonists for the α1B-adrenoceptor subtype. nih.gov Research has shown it possesses a 40-90 fold selectivity for the α1B subtype over the α1A and α1D subtypes. acs.org This selectivity has spurred further research into its chiral analogues to improve this profile even further. nih.gov Studies on these analogues have revealed that the α1B-adrenoceptor selectivity is largely attributable to the (4aS,8aR) stereochemistry and the nature of the substituent on the carbonyl function. nih.gov For example, certain benzyloxycarbonyl and methyl analogues of (+)-cyclazosin have demonstrated a significant improvement in α1B selectivity. nih.gov

Novel Screening and Design Approaches: Recent advancements have moved beyond traditional ligand-based design. Fragment-based screening methods are being employed to identify novel chemical scaffolds with subtype selectivity. uzh.ch For instance, a recent study utilized fragment screening to identify Cpd1, an α1B-AR antagonist with a 10-15-fold selectivity over the α1A and α1D subtypes. nih.gov Computational and site-directed mutagenesis studies are then used to understand the molecular basis for this selectivity, paving the way for rational drug design. nih.govresearchgate.net

| Ligand | Receptor Target | Selectivity Profile | Significance |

|---|---|---|---|

| (+)-Cyclazosin | α1B-Adrenoceptor | High selectivity over α1A and α1D subtypes. acs.orgnih.gov | A key pharmacological tool for studying α1B-adrenoceptor function. acs.org |

| (+)-Metcyclazosin | α1B-Adrenoceptor | Increased α1B/α1A selectivity ratio compared to (+)-cyclazosin. | Demonstrates the potential for improving selectivity through analog synthesis. |

| Cpd1 (4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one) | α1B-Adrenoceptor | 10-15-fold selectivity over α1A and α1D subtypes. nih.gov | Represents a novel chemical scaffold identified through fragment-based screening. uzh.chnih.gov |

| Cpd24 (3-[(cyclohexylamino)methyl]-6-methylquinolin-2(1H)-one) | α1B-Adrenoceptor | Stronger binding affinity than Cpd1 but with reduced selectivity. nih.govresearchgate.net | A potential lead for further α1B-AR-selective drug discovery. nih.govresearchgate.net |

| Conopeptide ρ-TIA | α1B-Adrenoceptor | Selective antagonist. amegroups.cn | A naturally derived peptide with potential as a pharmacological probe. amegroups.cn |

Future Directions in Adrenoceptor Pharmacology Research

The field of adrenoceptor pharmacology is continually evolving, with several exciting future directions promising to yield more effective and safer therapeutics. These new avenues of research are built upon a deeper understanding of receptor structure, signaling, and regulation.

Structure-Based Drug Discovery: The recent determination of crystal structures for several adrenoceptor subtypes has opened new frontiers for structure-based drug discovery. acs.org This detailed structural information allows for the computational design and optimization of ligands with higher affinity and selectivity, moving beyond traditional ligand-based approaches.

Allosteric Modulation: A particularly promising area is the development of allosteric modulators. Unlike traditional orthosteric ligands that bind to the primary agonist binding site, allosteric modulators bind to a different site on the receptor, subtly changing its conformation and modulating the effect of the endogenous ligand. tandfonline.com Recently, the first positive allosteric modulator (PAM) for the α1A-adrenoceptor was characterized. nih.govnih.gov This PAM, derived from the agonist cirazoline, potentiates the effect of norepinephrine (B1679862) without having intrinsic agonist activity, which could help avoid side effects like increased blood pressure. nih.govnih.gov This concept holds significant promise for developing therapeutics that fine-tune physiological responses rather than simply blocking or activating them.

Biased Agonism: The concept of biased agonism, or functional selectivity, is another key area of future research. frontiersin.org This refers to the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one downstream signaling pathway over another. nih.govnih.gov For example, a biased agonist might activate a therapeutic pathway while avoiding a pathway that leads to adverse effects. frontiersin.org Carvedilol, a β-blocker, has been shown to function as a β-arrestin biased β-agonist. nih.gov The development of biased ligands for α1-adrenoceptors could lead to a new generation of drugs with highly specific cellular effects, improving efficacy and reducing side effects. researchgate.net

Receptor Dimerization and Interacting Proteins: There is growing evidence that adrenoceptors can form dimers or higher-order oligomers, which can alter their pharmacological and signaling properties. amegroups.cn Future research will focus on understanding the physiological relevance of these receptor complexes and potentially developing drugs that specifically target these dimers. amegroups.cn Additionally, identifying and understanding the proteins that interact with adrenoceptors will provide new targets for modulating receptor function. amegroups.cn

Q & A

Q. What are the key physicochemical properties of Cyclazosin hydrochloride, and how do they influence experimental design?

this compound (C₂₃H₂₈ClN₅O₄, MW: 473.95 g/mol) exhibits a solubility of 1.8 mg/mL in water, critical for formulating aqueous solutions in pharmacological assays . Its WGK Germany rating of 3 indicates significant environmental hazard, necessitating strict waste disposal protocols . Researchers must account for its hygroscopicity and light sensitivity during storage (recommended: -20°C in desiccated, amber vials) to prevent degradation .

Q. What analytical methods are recommended for characterizing this compound purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is standard for purity assessment (>98% by area normalization) . Structural confirmation requires tandem techniques:

Q. How should researchers safely handle this compound in laboratory settings?

Adhere to OSHA hazard guidelines:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods for powder handling to avoid inhalation of particulate matter .

- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- First aid: Immediate 15-minute eye irrigation with saline and medical consultation for accidental exposure .

Advanced Research Questions

Q. What in vitro models are validated for studying this compound’s α₁-adrenergic receptor antagonism?

Cyclazosin selectively inhibits α₁B-adrenergic receptor subtypes (IC₅₀ ~0.3 nM), making transfected HEK293 or CHO cells expressing human α₁B receptors ideal for binding assays . Key steps:

Q. How can discrepancies in reported solubility and stability data for this compound be resolved?

Discrepancies often arise from solvent polarity and temperature variations. For reproducibility:

- Solubility: Use phosphate-buffered saline (PBS, pH 7.4) at 25°C, validated by gravimetric analysis .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolysis byproducts (e.g., quinazoline ring cleavage) . Cross-reference with peer-reviewed pharmacokinetic studies to contextualize bio-relevant conditions.

Q. What in vivo models are appropriate for evaluating this compound’s hypotensive efficacy?

- Normotensive rats: Measure dose-dependent (0.1–10 mg/kg, i.v.) reductions in mean arterial pressure (MAP) via carotid artery cannulation .

- Spontaneously hypertensive rats (SHR): Assess chronic dosing (14 days, oral gavage) on systolic blood pressure (tail-cuff plethysmography) . Include α₁-adrenoceptor knockout mice to confirm mechanism specificity.

Methodological Considerations

Q. How should stock solutions of this compound be prepared to ensure bioactivity in long-term studies?

- Solvent: Use sterile dimethyl sulfoxide (DMSO) for 10 mM stocks, aliquot into single-use vials, and store at -80°C .

- Stability testing: Validate potency monthly via LC-MS and functional assays (e.g., receptor binding retention >90%) . Avoid freeze-thaw cycles (>3 cycles reduce activity by ~15%) .

Q. What strategies mitigate interference from this compound’s metabolites in pharmacokinetic assays?

- Sample preparation: Protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (C18 columns) to isolate parent compound from glucuronidated metabolites .

- Chromatography: Use reverse-phase UPLC (BEH C18 column, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile) to separate peaks .

- Quantification: Employ stable isotope-labeled internal standards (e.g., Cyclazosin-d₄) for precise LC-MS/MS calibration .

Data Analysis and Reproducibility

Q. How can researchers validate this compound’s target engagement in complex biological matrices?

- Receptor occupancy assays: Combine ex vivo autoradiography (brain/heart sections) with [³H]-Cyclazosin to quantify target binding .

- Biomarker correlation: Measure plasma norepinephrine levels (ELISA) as a pharmacodynamic marker of α₁-adrenoceptor blockade . Statistical thresholds: ≥80% receptor occupancy for efficacy, with p<0.05 vs. vehicle controls.

Q. What computational tools aid in predicting this compound’s off-target interactions?

- Molecular docking: Use AutoDock Vina to screen against the ChEMBL database, focusing on aminergic GPCRs (e.g., dopamine D₂, serotonin 5-HT₂A) .

- Machine learning: Train models on Tox21 datasets to flag potential hepatotoxicity (e.g., CYP3A4 inhibition) .

Experimental follow-up with counter-screens (e.g., radioligand binding panels) is critical for validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.